Cas no 906744-85-2 (2-fluoro-6-methylpyridine-3-boronic acid)
2-fluoro-6-methylpyridine-3-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-methylpyridin-3-ylboronic acid
- 2-Fluoro-6-picoline-3-boronic acid
- (2-Fluoro-6-methylpyridin-3-yl)boronic acid
- 2-Fluoro-6-methylpyridine-3-boronic acid
- B-(2-Fluoro-6-methyl-3-pyridinyl)boronic acid (ACI)
- Boronic acid, (2-fluoro-6-methyl-3-pyridinyl)- (9CI)
- AB14138
- SCHEMBL114582
- DTXSID40376756
- FT-0650073
- 2-Fluoro-6-methylpyridin-3-ylboronicacid
- AS-48825
- BCP07707
- J-509498
- FD10164
- SY025108
- QIIKPLRESDHKTN-UHFFFAOYSA-N
- CS-0109931
- MFCD03411560
- AKOS006277519
- 906744-85-2
- DB-081413
- (2-fluoro-6-methyl-3-pyridyl)boronic acid
- 2-fluoro-6-methylpyridine-3-boronic acid
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- MDL: MFCD03411560
- Inchi: 1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3
- InChI Key: QIIKPLRESDHKTN-UHFFFAOYSA-N
- SMILES: FC1=C(B(O)O)C=CC(C)=N1
Computed Properties
- Exact Mass: 155.05500
- Monoisotopic Mass: 155.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4A^2
Experimental Properties
- Density: 1.28
- Boiling Point: 308.4°Cat760mmHg
- Flash Point: 140.3°C
- Refractive Index: 1.504
- PSA: 53.35000
- LogP: -0.79110
2-fluoro-6-methylpyridine-3-boronic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-fluoro-6-methylpyridine-3-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A242000860-250mg |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 98% | 250mg |
$714.00 | 2023-08-31 | |
| Alichem | A242000860-500mg |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 98% | 500mg |
$1058.40 | 2023-08-31 | |
| Alichem | A242000860-1g |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 98% | 1g |
$1651.30 | 2023-08-31 | |
| TRC | F596558-100mg |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | F596558-250mg |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | F596558-500mg |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | F596558-1g |
2-Fluoro-6-methylpyridine-3-boronic acid |
906744-85-2 | 1g |
$333.00 | 2023-05-18 | ||
| Matrix Scientific | 082000-500mg |
2-Fluoro-6-methylpyridine-3-boronic acid, 95% |
906744-85-2 | 95% | 500mg |
$135.00 | 2023-09-10 | |
| Matrix Scientific | 082000-1g |
2-Fluoro-6-methylpyridine-3-boronic acid, 95% |
906744-85-2 | 95% | 1g |
$240.00 | 2023-09-10 | |
| Matrix Scientific | 082000-5g |
2-Fluoro-6-methylpyridine-3-boronic acid, 95% |
906744-85-2 | 95% | 5g |
$816.00 | 2023-09-10 |
2-fluoro-6-methylpyridine-3-boronic acid Suppliers
2-fluoro-6-methylpyridine-3-boronic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-fluoro-6-methylpyridine-3-boronic acid
Introduction to 2-fluoro-6-methylpyridine-3-boronic acid (CAS No. 906744-85-2) in Modern Chemical Biology and Medicinal Chemistry
2-fluoro-6-methylpyridine-3-boronic acid, identified by its Chemical Abstracts Service (CAS) number 906744-85-2, is a highly versatile intermediate that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its fluorinated pyridine core and boronic acid functionality, serves as a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a boronic acid group imparts unique reactivity, making it an invaluable tool for cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are pivotal in constructing complex organic molecules.
The fluorine substituent in 2-fluoro-6-methylpyridine-3-boronic acid plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. These attributes have made fluorine-containing molecules indispensable in modern drug discovery. In recent years, the demand for fluorinated heterocycles has surged due to their demonstrated efficacy in various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.
The boronic acid moiety in this compound is particularly noteworthy for its utility in palladium-catalyzed cross-coupling reactions. Boronic acids are renowned for their ability to participate in Suzuki-Miyaura couplings, a cornerstone reaction in organic synthesis that enables the formation of carbon-carbon bonds between aryl or vinyl boronic acids and organohalides or pseudohalides. This reaction has been extensively employed in the construction of biaryl structures, which are prevalent in many bioactive molecules. The 3-boronic acid position in 2-fluoro-6-methylpyridine-3-boronic acid ensures optimal reactivity while maintaining structural integrity, making it an ideal candidate for further functionalization.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-fluoro-6-methylpyridine-3-boronic acid. For instance, the development of transition-metal-free cross-coupling protocols has expanded the scope of boronic acid applications beyond traditional palladium catalysis. These innovations have opened new avenues for the synthesis of complex molecular architectures with minimal metal contamination, aligning with the growing emphasis on green chemistry principles.
In the realm of medicinal chemistry, 2-fluoro-6-methylpyridine-3-boronic acid has been leveraged to develop novel therapeutic agents with improved pharmacological profiles. The combination of a fluorine atom and a boronic acid group allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. This flexibility has been exploited in the design of kinase inhibitors, which are critical targets in oncology research. By integrating 2-fluoro-6-methylpyridine-3-boronic acid into lead optimization campaigns, researchers have achieved significant enhancements in target binding affinity and selectivity.
The compound's utility extends beyond pharmaceutical applications into agrochemical research. Fluorinated pyridines are increasingly being explored as key components in crop protection agents due to their ability to enhance bioavailability and resistance to degradation. The boronic acid functionality further facilitates derivatization strategies, enabling the creation of structurally diverse agrochemicals with tailored biological activities.
From a synthetic perspective, 2-fluoro-6-methylpyridine-3-boronic acid offers a streamlined approach to accessing fluorinated pyridines via cross-coupling reactions. Its compatibility with various coupling partners makes it a cornerstone intermediate in multi-step syntheses. Moreover, its stability under standard reaction conditions ensures reproducibility and scalability, which are essential factors in industrial applications.
The growing interest in fluorinated heterocycles underscores the enduring relevance of compounds like 2-fluoro-6-methylpyridine-3-boronic acid. As drug discovery continues to evolve toward more sophisticated molecular architectures, intermediates such as this one will remain indispensable tools for medicinal chemists and synthetic organic chemists alike.
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